PhosTAC7
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Overview
Description
Phosphatase-targeting chimeric molecule 7 (PhosTAC7) is a heterobifunctional small molecule designed to promote targeted, proximity-induced protein dephosphorylation. This compound represents an innovative approach to selectively manipulate phosphoprotein function, providing a new class of bifunctional small molecules in the chemical biologist’s toolbox .
Preparation Methods
Synthetic Routes and Reaction Conditions
PhosTAC7 is synthesized through a series of chemical reactions that involve the coupling of a ligand for the FK506-binding protein 12 (FKBP12) with a ligand for the HaloTag protein. The synthetic route typically involves the following steps:
Synthesis of FKBP12 ligand: This involves the preparation of a ligand that can bind to the FKBP12 protein.
Synthesis of HaloTag ligand: This involves the preparation of a ligand that can bind to the HaloTag protein.
Coupling reaction: The FKBP12 ligand and the HaloTag ligand are coupled together to form the bifunctional molecule this compound.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route described above. This typically requires optimization of reaction conditions to ensure high yield and purity of the final product. The process may involve:
Optimization of reaction conditions: This includes adjusting temperature, pressure, and solvent conditions to maximize yield.
Purification: Techniques such as chromatography are used to purify the final product.
Quality control: Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the purity and identity of the final product.
Chemical Reactions Analysis
Types of Reactions
PhosTAC7 primarily undergoes dephosphorylation reactions. It recruits a serine/threonine phosphatase to a phosphosubstrate to mediate its dephosphorylation. This process involves the removal of a phosphate group from the phosphosubstrate.
Common Reagents and Conditions
Reagents: The primary reagents involved in the dephosphorylation reactions are the serine/threonine phosphatase and the phosphosubstrate.
Conditions: The reactions typically occur under physiological conditions, such as a temperature of 37°C and a pH of 7.4.
Major Products
The major product of the dephosphorylation reaction mediated by this compound is the dephosphorylated protein substrate. This product can then participate in various cellular processes, depending on the specific protein involved .
Scientific Research Applications
PhosTAC7 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool to study protein phosphorylation and dephosphorylation processes. It allows researchers to selectively dephosphorylate specific proteins and study the resulting effects on cellular signaling pathways.
Biology: In biological research, this compound is used to investigate the role of protein phosphorylation in various cellular processes. It can be used to study the effects of dephosphorylation on protein function and cellular behavior.
Medicine: this compound has potential therapeutic applications in the treatment of diseases associated with dysregulated protein phosphorylation, such as cancer and neurodegenerative diseases. By selectively dephosphorylating specific proteins, this compound can modulate cellular signaling pathways and potentially reverse disease-associated phenotypes.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development. .
Mechanism of Action
PhosTAC7 exerts its effects by forming a ternary complex with a modified serine/threonine phosphatase and a phosphosubstrate. The mechanism involves the following steps:
Binding to FKBP12: The FKBP12 ligand of this compound binds to the FKBP12 protein.
Binding to HaloTag: The HaloTag ligand of this compound binds to the HaloTag protein.
Ternary complex formation: The binding of this compound to both FKBP12 and HaloTag brings the phosphatase and the phosphosubstrate into close proximity, facilitating the dephosphorylation reaction.
Dephosphorylation: The serine/threonine phosphatase removes the phosphate group from the phosphosubstrate, resulting in the dephosphorylated protein.
Comparison with Similar Compounds
PhosTAC7 is similar to proteolysis-targeting chimeric molecules (PROTACs) in its ability to induce ternary complex formation. while PROTACs target proteins for degradation, this compound targets proteins for dephosphorylation. This unique mechanism of action allows this compound to selectively modulate protein phosphorylation, providing a distinct advantage in studying and manipulating cellular signaling pathways.
Similar Compounds
PROTACs: These molecules induce the degradation of target proteins by recruiting an E3 ubiquitin ligase.
Kinase inhibitors: These compounds inhibit the activity of kinases, preventing the phosphorylation of target proteins.
Phosphatase inhibitors: These compounds inhibit the activity of phosphatases, preventing the dephosphorylation of target proteins
This compound stands out due to its ability to selectively dephosphorylate specific proteins, offering a unique tool for studying and modulating protein phosphorylation in various research and therapeutic contexts.
Properties
Molecular Formula |
C58H87ClN2O17 |
---|---|
Molecular Weight |
1119.8 g/mol |
IUPAC Name |
[(1R)-1-[3-[2-[2-[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C58H87ClN2O17/c1-7-48(46-41-53(67-4)56(69-6)54(42-46)68-5)57(63)61-24-12-10-17-49(61)58(64)78-50(20-18-44-19-21-51(65-2)52(39-44)66-3)45-15-14-16-47(40-45)77-43-55(62)60-23-26-71-28-30-73-32-34-75-36-38-76-37-35-74-33-31-72-29-27-70-25-13-9-8-11-22-59/h14-16,19,21,39-42,48-50H,7-13,17-18,20,22-38,43H2,1-6H3,(H,60,62)/t48-,49-,50+/m0/s1 |
InChI Key |
RPIBISHYKGHEDG-YGENRYQBSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCCCCCCl |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCCCCCCl |
Origin of Product |
United States |
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